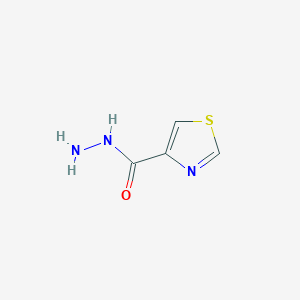

Thiazole-4-carbohydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUPAZNRMQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332843 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-38-9 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiazole-4-carbohydrazide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core thiazole ring and versatile carbohydrazide functional group make it a valuable scaffold for the synthesis of a diverse range of derivatives with promising pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound and its derivatives. Detailed experimental protocols, spectral data, and safety information are included to support researchers in their exploration of this important molecule.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a carbohydrazide group attached at the 4th position.

Systematic Name: 1,3-thiazole-4-carbohydrazide[1] Molecular Formula: C₄H₅N₃OS[1] Molecular Weight: 143.17 g/mol [1] CAS Number: 101257-38-9[1]

Structural Identifiers:

-

SMILES: O=C(C1=CSC=N1)NN[1]

-

InChI: InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)[1]

-

InChIKey: PZCUPAZNRMQILK-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 143-144 °C | [1] |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.08 ± 0.10 | [1] |

| Solubility | Soluble in polar organic solvents like DMSO and acetone; limited solubility in non-polar solvents. | General knowledge for similar structures |

Table 2: Spectroscopic Data for Thiazole Derivatives

| Spectroscopy | Expected Peaks / Signals |

| ¹H NMR (DMSO-d₆) | δ 7.50-8.10 (m, 1H, thiazole-H), δ 9.00-9.50 (br s, 1H, NH), δ 4.50-5.00 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), δ 140-150 (thiazole C4), δ 110-120 (thiazole C5), Thiazole C2 is expected to be the most downfield. |

| FT-IR (KBr, cm⁻¹) | 3100-3300 (N-H stretching), 1640-1680 (C=O stretching, Amide I), 1500-1600 (C=N and C=C stretching of the thiazole ring) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 143. Fragmentation may involve the loss of the hydrazide group. |

Synthesis of this compound

This compound is typically synthesized from its corresponding ester, ethyl thiazole-4-carboxylate, through a reaction with hydrazine hydrate. The overall synthetic workflow can be visualized as a two-step process starting from ethyl 2-chloroacetoacetate and formamide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl Thiazole-4-carboxylate

This step follows the Hantzsch thiazole synthesis.

-

Materials: Ethyl 2-chloroacetoacetate, Formamide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloroacetoacetate in an excess of formamide.

-

Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl thiazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: Ethyl thiazole-4-carboxylate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve ethyl thiazole-4-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

-

Reactivity and Derivatization

The carbohydrazide moiety of this compound is a versatile functional group that allows for a wide range of chemical transformations. It can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones.[2] This reactivity is fundamental to the creation of diverse libraries of thiazole-based compounds for drug discovery screening.

Biological Activities and Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Antimicrobial Activity

Thiazole derivatives are known to exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole-hydrazone derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of kinases involved in cancer cell proliferation and survival.

Antidiabetic Activity

Recent research has highlighted the potential of thiazole derivatives as antidiabetic agents. Some derivatives have shown inhibitory activity against enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Others have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.

Safety and Handling

Table 3: General Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[3][4] |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[3][4] |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3][4] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[1] |

| First Aid (General) | In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, call a poison center or doctor.[3][4] |

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of its carbohydrazide group make it an attractive starting material for the generation of diverse chemical libraries. The broad range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antidiabetic effects, underscores the importance of this scaffold in medicinal chemistry. Further research into the specific mechanisms of action and structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing this promising area of study.

References

The Thiazole Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a critical pharmacophore in a vast array of therapeutic agents. From blockbuster anticancer drugs to essential antimicrobial and anti-inflammatory medications, the thiazole moiety continues to be a focal point for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the role of the thiazole nucleus in medicinal chemistry, detailing its synthesis, biological activities, and mechanisms of action across various disease areas.

Physicochemical Properties and Synthetic Strategies

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts a unique electronic distribution that facilitates diverse molecular interactions.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions, and the ring itself can participate in π-π stacking.[3] These characteristics are crucial for the binding of thiazole-containing ligands to their biological targets.

The synthesis of thiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[4][5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[4] Numerous modifications and alternative synthetic routes have been developed to access a wide range of substituted thiazoles, enabling extensive structure-activity relationship (SAR) studies.[7][8]

Therapeutic Applications of the Thiazole Moiety

The therapeutic landscape of thiazole-containing drugs is remarkably broad, spanning oncology, infectious diseases, inflammation, and neurological disorders.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[3][9] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10][11]

Targeted Therapies:

Many thiazole-containing anticancer agents are designed as targeted therapies, inhibiting specific enzymes or protein-protein interactions that drive tumor growth. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a prominent thiazole ring that contributes to its binding affinity.[9][12]

Signaling Pathway Inhibition:

Thiazole derivatives have been shown to modulate critical signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several thiazole-based compounds have been identified as potent inhibitors of PI3K, Akt, and/or mTOR.[1][13][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival that is often dysregulated in cancer. Thiazole derivatives have been developed as inhibitors of components of this pathway, such as p38 MAP kinase.[15][16][17]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [1] |

| 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [1] |

| 4c | MCF-7 | 2.57 ± 0.16 | [12] |

| 4c | HepG2 | 7.26 ± 0.44 | [12] |

| Compound 8 | MCF-7 | 3.36 ± 0.06 µg/ml | [18] |

| Compound 5 | A549 | 0.452 | [19] |

| Hydrazinyl thiazole II | C6 | 3.83 | [20] |

| Compound 4-chlorophenylthiazole III | VEGFR-2 (enzymatic) | 51.09 nM | [20] |

| Compound 10b | TNF-α production | MED = 30 mg/kg (in vivo) | [15] |

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents, including the sulfonamide antibiotic Sulfathiazole.[21] Thiazole derivatives exhibit a broad spectrum of activity against bacteria and fungi.[22][23] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[24]

Quantitative Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentration (MIC) values of representative thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 37c | Bacteria | 46.9 - 93.7 | [21] |

| 37c | Fungi | 5.8 - 7.8 | [21] |

| 3a,b | S. aureus | 0.008 - 0.06 | [24] |

| 12 | S. aureus, E. coli, A. niger | 125 - 150 | [25] |

| 13, 14 | Bacteria and Fungi | 50 - 75 | [25] |

| 36, 37 | B. subtilis, S. aureus, E. coli | 3.39 - 4.23 µM/mL | [22] |

| Compound 6 | P. mirabilis, S. dysenteriae, L. monocytogenes | 125 - 1000 | [2] |

Anti-inflammatory Activity

Thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[26] A notable example is Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[27] The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators.[27][28]

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives.

| Compound ID | Target/Assay | IC50 | Reference |

| 3a | 5-LOX | 127 nM | [27] |

| 6b | COX-2 | 11.65 ± 6.20 mM | [27] |

| 21b | COX-1 | 10 µM | [27] |

| Compound 3g | In vitro anti-inflammatory | 46.62 µg/mL | [28] |

Neurological Disorders

The thiazole scaffold has also been explored for the treatment of neurological disorders. For instance, Pramipexole, a dopamine agonist used in the management of Parkinson's disease, contains a thiazole ring.[29] Research is ongoing to develop novel thiazole derivatives targeting various receptors and enzymes in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of thiazole derivatives.

Hantzsch Thiazole Synthesis: General Procedure

The Hantzsch synthesis is a versatile method for the preparation of thiazole rings.[4] The general workflow is depicted below.

Figure 2: General workflow for the Hantzsch thiazole synthesis.

Detailed Protocol for the Synthesis of 2-amino-4-phenylthiazole: [4]

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution and swirl to mix.

-

Isolation: Filter the resulting precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with water.

-

Drying: Air dry the collected solid on a tared watchglass to obtain the final product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[30][31][32][33]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Add 100 µL of fresh medium containing various concentrations of the thiazole derivative to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][9][34][35][36]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

The thiazole moiety has undeniably cemented its place as a versatile and invaluable scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with well-established synthetic methodologies, have enabled the development of a diverse range of therapeutic agents targeting a multitude of diseases. The continued exploration of novel thiazole derivatives, driven by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery of next-generation drugs with improved efficacy and safety profiles. This guide serves as a testament to the enduring legacy and future potential of the thiazole ring in the ongoing quest for innovative medicines.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

- 9. benchchem.com [benchchem.com]

- 10. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 13. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. jchemrev.com [jchemrev.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wjpmr.com [wjpmr.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. rsc.org [rsc.org]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. benchchem.com [benchchem.com]

- 33. atcc.org [atcc.org]

- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 35. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. protocols.io [protocols.io]

The Pivotal Role of Thiazole-4-Carbohydrazide in Modern Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous FDA-approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6][7][8] Among the vast library of thiazole-based compounds, those incorporating a carbohydrazide moiety at the 4-position have emerged as a particularly promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of thiazole-4-carbohydrazide, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to facilitate further research and development in this dynamic area of drug discovery.

Synthetic Strategies and Characterization

The synthesis of this compound derivatives typically commences with the Hantzsch thiazole synthesis, a classical and versatile method for constructing the core thiazole ring.[9] A common synthetic route involves the reaction of a thioamide with an α-haloketone to yield the corresponding thiazole ester. This ester is subsequently treated with hydrazine hydrate to afford the key this compound intermediate.[4][5] This intermediate serves as a versatile synthon for the generation of a diverse array of derivatives, often through condensation reactions with various aldehydes, ketones, or other electrophilic reagents.[4][5][10]

Characterization of the synthesized compounds is rigorously performed using a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are employed to elucidate the chemical structure, with characteristic signals confirming the formation of the thiazole ring and the carbohydrazide functional group.[10][11] Infrared (IR) spectroscopy is utilized to identify key functional groups, such as the C=O and N-H stretching vibrations of the hydrazide moiety.[5] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compounds.[12]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections summarize the key findings and present the quantitative data in structured tables for comparative analysis.

Anticancer Activity

This compound derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[3][12][13][14][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[14] For instance, certain derivatives have been found to be effective against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.[3][12][14]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | [14] |

| HepG2 | 7.26 ± 0.44 | [14] | |

| Compound 9 | HepG-2 | 1.61 ± 1.92 µg/mL | [13] |

| Compound 10 | HepG-2 | 1.98 ± 1.22 µg/mL | [13] |

| Compound 4a | A549 | Not specified | [12] |

| Compound 4d | MCF7 | Not specified | [12] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][10][16]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | Inhibition Zone (mm) | MIC (µmol/mL) | Reference |

| Compound 3 | S. enteritidis | More potent than gentamicin | Not specified | [10] |

| Compound 4 | S. enteritidis | More potent than gentamicin | Not specified | [10] |

| Compound 12 | S. enteritidis | More potent than gentamicin | 3.67 | [10][16] |

| Compound 13 | S. enteritidis | More potent than gentamicin | Not specified | [10] |

| Compound 3 | S. faecalis | Not specified | 14.34 | [16] |

| Compound 12 | B. pumilis | Not specified | 7.69 | [16] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain this compound derivatives have been evaluated for their anti-inflammatory properties, with some compounds demonstrating significant inhibition of protein denaturation, a hallmark of inflammation.[4][5]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |

| Compound 5j | Protein Denaturation | Better than others in series | [4][5] |

| Compound 5k | Protein Denaturation | Better than others in series | [4][5] |

| Compound 5l | Protein Denaturation | 46.29 (Highest inhibition) | [4][5] |

| Compound 5g | Protein Denaturation | 100.60 (Lowest inhibition) | [4][5] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the protein denaturation.

Antiviral Activity

The versatility of the thiazole scaffold extends to antiviral applications. While specific data on this compound is less abundant in the provided context, the broader class of thiazole derivatives has shown activity against a range of viruses, including influenza, coronaviruses, and HIV.[6][17] This suggests a promising avenue for future research into the antiviral potential of this compound derivatives.

Key Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Synthesis of 5-Methyl-2-(pyridin-3-yl)this compound

This protocol describes a representative synthesis of a this compound core structure.[4][5]

-

Synthesis of Pyridine-3-carbothioamide: 3-Cyanopyridine is treated with phosphorus pentasulfide (P₄S₁₀) to yield pyridine-3-carbothioamide.

-

Synthesis of Ethyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate: The resulting carbothioamide is refluxed with ethyl 2-chloroacetoacetate to form the thiazole ester.

-

Synthesis of 5-Methyl-2-(pyridin-3-yl)this compound: The ester is then treated with hydrazine hydrate in ethanol and heated to reflux for 4 hours. The reaction mixture is poured onto crushed ice, and the resulting solid is filtered and dried to yield the final carbohydrazide product.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][14]

-

Cell Seeding: Cancer cells (e.g., HepG-2 or MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

This method assesses the ability of a compound to inhibit the denaturation of bovine serum albumin (BSA), which is analogous to protein denaturation in inflammatory responses.[4][5]

-

Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated, and the IC₅₀ value is determined. Diclofenac sodium is typically used as a standard reference drug.

Visualizing Molecular Pathways and Workflows

To better understand the relationships and processes involved in this compound research, the following diagrams have been generated using the DOT language.

Caption: General synthetic workflow for this compound derivatives.

Caption: Proposed mechanism of anticancer activity for thiazole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically significant scaffold in drug discovery. The wealth of data on their synthesis and biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscores their therapeutic potential. The detailed protocols and visual workflows provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel, more potent, and selective drug candidates. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as exploring their potential in other therapeutic areas such as antiviral and neurodegenerative diseases. The continued exploration of the chemical space around the this compound core is poised to yield the next generation of innovative medicines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis and Applications of Novel Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of recent advancements in the synthesis of novel thiazole derivatives and their burgeoning applications, with a focus on their role in drug discovery.

Synthesis of Novel Thiazole Compounds

The construction of the thiazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern, environmentally benign methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Methods

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for thiazole ring formation. It involves the cyclocondensation of an α-haloketone with a thioamide. Other notable classical methods include the Gabriel synthesis and the Cook-Heilbron synthesis.

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and sustainable methods for thiazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and often improving yields compared to conventional heating.[1][2] Ultrasound-assisted synthesis and the use of eco-friendly catalysts and solvents are also gaining prominence, aligning with the principles of green chemistry.[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are selected protocols for the synthesis of thiazole derivatives, representing both classical and modern approaches.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the classical Hantzsch synthesis of a fundamental 2-aminothiazole derivative.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Ethanol

-

Ammonium hydroxide

-

Diethyl ether

Procedure:

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.

-

After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

-

The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.

-

The crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol outlines a rapid and efficient microwave-assisted synthesis.[8]

Materials:

-

2-Hydroxy-5-methyl acetophenone

-

Thiourea

-

Iodine or Bromine

-

Rectified spirit

-

Ammonium hydroxide

Procedure:

-

2-Hydroxy-5-methyl acetophenone (0.01 mol) and thiourea (0.01 mol) are dissolved in 10 mL of rectified spirit.

-

Iodine or bromine (0.01 mol) is added to the mixture.

-

The reaction mixture is subjected to microwave irradiation (110 W, 2450 Hz) for 6-8 minutes in 30-second intervals.

-

After completion (monitored by TLC), the mixture is diluted with water, boiled, and filtered.

-

Ammonium hydroxide is added to the filtrate to precipitate the thiazole product, which is then filtered, washed, and recrystallized from ethanol.[8]

Protocol 3: Green Synthesis of Thiazole Derivatives via Ultrasound Irradiation

This protocol details an environmentally friendly, one-pot, multi-component synthesis using a reusable catalyst and ultrasonic irradiation.[6][7]

Materials:

-

3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

-

Thiourea

-

Substituted benzaldehyde

-

Silica supported tungstosilisic acid (SiW.SiO₂)

-

Ethanol/water (1/1)

Procedure:

-

A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%) is prepared in a flask.[9]

-

5 mL of an ethanol/water (1/1) mixture is added.[9]

-

The mixture is subjected to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[6]

-

The solid product is filtered off, and the catalyst is recovered by filtration for reuse.[6]

-

The product is purified by dissolving in acetone, filtering any remaining catalyst, and evaporating the solvent.[9]

Data Presentation: Quantitative Analysis of Thiazole Compounds

The efficacy of newly synthesized thiazole compounds is quantified through various biological assays. The following tables summarize key data points for different applications.

Synthesis Yields

| Synthesis Method | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Hantzsch (Conventional) | Reflux, 12h | 2-Amino-4-phenylthiazole | 58 | [8] |

| Microwave-Assisted | I₂/Br₂, Rectified Spirit, 6-8 min | 2-Amino-4-arylthiazoles | 90 | [8] |

| Microwave-Assisted | DMF, 5-6 min | 2-Amino-4-arylthiazoles | 70-92 | [2] |

| Ultrasound-Assisted | SiW.SiO₂, EtOH/H₂O, 1.5-2h | Substituted Hantzsch thiazoles | 79-90 | [6] |

| Green Synthesis (Ultrasound) | Chitosan-based biocatalyst, EtOH, 20 min | Thiazole derivatives | 87 | [3] |

| Green Synthesis (Microwave) | Water, 15 min | Trisubstituted thiazoles | Good to Very Good | [5] |

Anticancer Activity (IC₅₀ Values)

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| PI3K/mTOR Inhibitors | |||

| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | [10] |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | [10] |

| Compound 23 | HCT-116, HepG2, MCF-7 | 0.184, 0.719, 0.131 | [10] |

| Compound 3b | PI3Kα | 0.086 | [11] |

| Compound 3b | mTOR | 0.221 | [11] |

| B-RAF V600E Inhibitors | |||

| Compound 13a | B-Raf V600E | 0.021 | [12] |

| Compound 13f | B-Raf V600E | 0.020 | [12] |

| Compound 13g | B-Raf V600E | 0.035 | [12] |

| Compound 7b | B-Raf V600E | 0.036 | [13] |

| Compound 13a | B-Raf V600E | 0.023 | [13] |

| Other Kinase Inhibitors | |||

| Compound 25 (CDK9) | Various cancer cell lines | 0.64-2.01 | [10] |

| Compound 3f (EGFR) | EGFR | 0.071 | [14] |

| Compound 3f (BRAFV600E) | BRAFV600E | 0.093 | [14] |

Antimicrobial Activity (MIC Values)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole-quinolinium derivatives | S. aureus (including MRSA) | 1–32 | [15] |

| Thiazole-quinolinium derivatives | Vancomycin-resistant E. faecium | 2–32 | [15] |

| Thiazole-quinolinium derivatives | E. coli (including NDM-1) | 0.5–64 | [15] |

| Heteroaryl(aryl) thiazole derivatives | B. cereus | 0.17->3.75 | [16] |

| Bis(thiazol-5-yl)phenylmethane derivatives | S. aureus | 2-64 | [17] |

| Thiazole compounds 1-5 | MRSA | Not specified, but intense activity reported | [18] |

Applications of Novel Thiazole Compounds in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] Novel thiazole derivatives are continuously being explored for a wide range of therapeutic applications.

Anticancer Agents

A significant area of research focuses on thiazole derivatives as anticancer agents. These compounds have been shown to target various critical pathways involved in cancer cell proliferation and survival.

Many thiazole-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival.[10][11] Aberrant activation of this pathway is common in many cancers.[10] Several novel thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant antiproliferative activity in various cancer cell lines.[10][11][19]

-

B-RAF Inhibitors: The B-RAF kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[12][13] Thiazole-based inhibitors have been designed to specifically target the B-RAF V600E mutant, showing potent enzymatic inhibition and cytotoxicity against melanoma cells.[12][13][14][20][21]

Antimicrobial Agents

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[15][16][17][18] Their mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes.

Mandatory Visualizations

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Caption: Workflow for the classical Hantzsch thiazole synthesis.

Caption: Experimental workflow for microwave-assisted synthesis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of the B-RAF/MEK/ERK signaling pathway.

Conclusion

The thiazole nucleus continues to be a highly valuable scaffold in the design and synthesis of novel compounds with significant therapeutic potential. Advances in synthetic methodologies, particularly in green and efficient approaches, are expanding the chemical space of accessible thiazole derivatives. The potent and selective activities of these compounds, especially as kinase inhibitors in oncology, underscore the importance of continued research in this area. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of next-generation thiazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. bepls.com [bepls.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Thiazole-4-Carbohydrazide Derivatives: A Comprehensive Technical Guide to their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold, forming the backbone of numerous biologically active molecules. This technical guide delves into a specific and promising class of these compounds: thiazole-4-carbohydrazide derivatives. This document provides an in-depth overview of their synthesis, anticancer activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Concepts and Anticancer Activity

This compound derivatives are characterized by a central thiazole ring with a carbohydrazide group (-CONHNH2) at the 4-position. This carbohydrazide moiety serves as a versatile synthetic handle, allowing for the introduction of various pharmacophores to modulate the compound's physicochemical properties and biological activity. The inherent features of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind to biological targets with high affinity.[1]

The anticancer potential of these derivatives has been demonstrated against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers.[2][3][4] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various this compound and structurally related derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values, providing a comparative analysis of their potency.

Table 1: In Vitro Cytotoxic Activity of Thiazole-Hydrazide Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4a | A549 (Lung) | 12.5 ± 1.1 | Cisplatin | 15.2 ± 1.3 |

| 4d | MCF-7 (Breast) | 10.8 ± 0.9 | Cisplatin | 18.4 ± 1.5 |

| 4c | HCT-116 (Colon) | 3.80 ± 0.80 | Harmine | 2.40 ± 0.12 |

| 4d | HCT-116 (Colon) | 3.65 ± 0.90 | Cisplatin | 5.18 ± 0.94 |

| 8c | HCT-116 (Colon) | 3.16 ± 0.90 | Harmine | 2.40 ± 0.12 |

| 8c | HT-29 (Colon) | 3.47 ± 0.79 | Harmine | 4.59 ± 0.67 |

| 4d | HepG2 (Liver) | 2.31 ± 0.43 | Harmine | 2.54 ± 0.82 |

| 4c | HepG2 (Liver) | 2.94 ± 0.62 | Cisplatin | 41.0 ± 0.63 |

| 12d | HepG2 (Liver) | 0.82 | Doxorubicin | 0.72 |

| 12c | HepG2 (Liver) | 0.91 | Doxorubicin | 0.72 |

| 6g | HepG2 (Liver) | 1.06 | Doxorubicin | 0.72 |

Data compiled from multiple sources, including[3][4][6]. Note that reference compounds and experimental conditions may vary between studies.

Table 2: Inhibitory Activity of Thiazole Derivatives against Specific Molecular Targets

| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |

| Compound 50 | VEGFR-2 | 1.21 ± 0.09 | - | - |

| Compound 51 | VEGFR-2 | 0.091 | - | - |

Key Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy. Several thiazole derivatives have been shown to be potent inhibitors of VEGFR-2.[2][5][7]

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Thiazole derivatives have been observed to trigger apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins and the activation of caspases.[2][3]

Caption: Induction of apoptosis by this compound derivatives via modulation of Bcl-2 family proteins.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

Synthesis of this compound Derivatives

The synthesis of these compounds typically involves a multi-step process, starting from readily available starting materials. A general synthetic route is outlined below.

Caption: General synthetic workflow for this compound derivatives.

General Procedure for Synthesis:

-

Synthesis of the Thiazole Ring: A substituted thioamide is reacted with an α-haloketone or α-haloester in a suitable solvent such as ethanol or dioxane. The reaction mixture is typically refluxed for several hours. The resulting thiazole ester is then isolated and purified.[3]

-

Formation of the Carbohydrazide: The synthesized thiazole ester is treated with hydrazine hydrate in a solvent like ethanol and refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the this compound precipitates and is collected by filtration.[8]

-

Derivatization: The this compound is then reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent to yield the final Schiff base derivatives. The products are purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3]

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.[9]

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Cell Cycle Analysis:

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining):

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Similar to the cell cycle analysis, cells are treated with the compound of interest.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their straightforward synthesis, coupled with their demonstrated efficacy against various cancer cell lines and their ability to modulate key oncogenic signaling pathways, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to optimize potency and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to identify and validate the specific molecular targets of the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the antitumor activity and drug-like properties of lead compounds in animal models.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community can pave the way for the development of the next generation of targeted and effective cancer therapies.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Thiazole Scaffold: A Pharmacophore Exploration for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide delves into the pharmacophoric features of thiazole-based compounds, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships (SAR) across various therapeutic areas. The content herein is intended to equip researchers with the foundational knowledge and practical methodologies to explore and exploit the full potential of the thiazole core in contemporary drug discovery.

The Thiazole Core: A Versatile Pharmacophore

The thiazole nucleus is a fundamental component in numerous clinically approved drugs, demonstrating its broad therapeutic applicability.[1] Modifications at various positions of the thiazole ring allow for the fine-tuning of physicochemical properties and biological activities, leading to compounds with antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects.[2] Its presence in natural products like vitamin B1 (thiamine) and potent synthetic drugs such as the anticancer agent Dasatinib underscores its significance.[3]

Synthesis of Thiazole-Based Compounds

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone methodology. This reaction and its variations provide a reliable route to a diverse range of substituted thiazoles.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide.[4]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thiourea/thiosemicarbazide

-

Ethanol or other suitable solvent

-

Sodium bicarbonate or other base for neutralization

Procedure:

-

Dissolve the α-haloketone (1.0 eq) and the thioamide (1.2-1.5 eq) in a suitable solvent like ethanol in a round-bottom flask.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, with progress monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into a solution of a weak base, such as 5% sodium bicarbonate, to neutralize the hydrohalic acid formed and precipitate the thiazole product.[4]

-

The resulting solid is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Characterization: The structure of the synthesized thiazole derivatives is confirmed using a combination of spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the thiazole ring and its substituents.[5][6][7]

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Evaluation of Thiazole Derivatives

A critical aspect of drug discovery is the rigorous biological evaluation of synthesized compounds. The following are standard protocols for assessing the anticancer and antimicrobial activities of thiazole-based compounds.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[8][9]

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are treated with serial dilutions of the thiazole compounds for a specified period, typically 24-72 hours.[10]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][11]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[8]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Many thiazole-based anticancer agents function by inhibiting specific protein kinases involved in cancer cell signaling.

VEGFR-2 Kinase Assay Protocol:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis.[12]

-

Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. A master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.[13][14]

-

Inhibitor Addition: The thiazole compound (test inhibitor) is added to the designated wells at various concentrations. Control wells with no inhibitor (positive control) and no enzyme (blank) are also included.[13]

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant VEGFR-2 kinase to the wells.[14]

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[14]

-

Detection: The amount of ATP consumed is quantified using a luminescence-based assay, such as the Kinase-Glo™ MAX reagent. A decrease in luminescence indicates kinase activity, and the inhibition by the test compound is measured relative to the positive control.[13]

PI3Kα Kinase Assay Protocol:

The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer.[15]

-

Reaction Mixture: A reaction buffer containing the PI3Kα enzyme and a lipid substrate (e.g., PIP2) is prepared.[16]

-

Inhibitor Incubation: The thiazole inhibitor is pre-incubated with the enzyme.[17]

-

Reaction Initiation: The kinase reaction is started by the addition of ATP.[16]

-

Product Detection: The amount of ADP produced is measured using a detection system like the ADP-Glo™ Kinase Assay, where the luminescent signal is proportional to the kinase activity.[16]

Antimicrobial Activity

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[18]

-

Serial Dilutions: Two-fold serial dilutions of the thiazole compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (inoculum without compound) and negative (broth only) controls are included.[18]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[18]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Structure-Activity Relationship (SAR) and Pharmacophore Insights

The biological activity of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

Anticancer Agents

-

PI3K/mTOR Inhibitors: The thiazole ring often serves as a core scaffold, with hydrophobic groups and substituted phenyl rings attached to maintain the pharmacophoric features of dual inhibitors.

-

VEGFR-2 Inhibitors: The thiazole ring can be part of the "head" that binds to the hydrophobic ATP-binding pocket, while a linker and a hydrophobic "tail" interact with the allosteric site.

-

General SAR: The presence of specific substituents, such as methoxy or halogen groups on attached phenyl rings, can significantly influence anticancer activity. For instance, a methoxy group has been shown to lead to higher activity than a halogen group in some pyrazole-naphthalene-thiazole hybrids.[20]

Antimicrobial Agents

-

Hybrid Molecules: Clubbing the thiazole nucleus with other heterocyclic rings like pyrazoline, triazole, or pyridine can enhance antimicrobial potency.[21]

-

Substituent Effects: The presence of a phenyl ring is often associated with enhanced antibacterial action. Conversely, certain groups like methylamino can reduce activity. Para-substituted methoxy, chloro, and nitro groups on a phenyl ring have been shown to modestly increase activity.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected thiazole-based compounds from various studies.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |

| 32 | Bcl-2 Jurkat | 34.77 | Antitumor | [2] |

| 32 | A-431 | 34.31 | Antitumor | [2] |

| 53 | HCT-116 (Colon) | 6.6 (µg/mL) | Antitumor | [2] |

| 53 | HepG2 (Hepatocellular) | 4.9 (µg/mL) | Antitumor | [2] |

| 91a | HeLa | 0.86 | EGFR inhibitor | [20] |

| 91b | HeLa | 0.95 | EGFR inhibitor | [20] |

| 91a | HepG2 | 8.49 | Antitumor | [20] |

| 91b | HepG2 | 7.37 | Antitumor | [20] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 52 | S. aureus ATCC 29213 | 50 | [21] |

| 53 | S. aureus ATCC 29213 | 50 | [21] |

| 52 | K. pneumoniae ATCC 13883 | 50 | [21] |

| 53 | K. pneumoniae ATCC 13883 | 50 | [21] |

| 54 | C. albicans NRRL Y-477 | 200 | [21] |

| 60, 62, 65 | E. coli RCMB 010052 | 0.03–7.81 | [21] |

| 60, 62, 65 | P. vulgaris RCMB 010085 | 0.03–7.81 | [21] |

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental workflows.

Caption: Experimental workflow for the discovery of bioactive thiazole compounds.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole-based compounds.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the creation of diverse compound libraries with a wide spectrum of biological activities. A thorough understanding of the synthetic methodologies, biological screening protocols, and structure-activity relationships is paramount for the rational design of novel and potent thiazole-based therapeutic agents. This guide provides a foundational framework to aid researchers in their endeavors to harness the therapeutic potential of this remarkable heterocyclic core.

References

- 1. youtube.com [youtube.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. mdpi.com [mdpi.com]

- 7. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.de [promega.de]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. benchchem.com [benchchem.com]

- 19. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. archives.ijper.org [archives.ijper.org]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Ring: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring and vital structural motif in a vast array of natural products. Its presence often confers potent and diverse biological activities, making it a "privileged scaffold" in the field of medicinal chemistry and drug discovery. These natural products, sourced from a wide range of organisms including marine invertebrates, bacteria, and fungi, exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of natural products containing the thiazole ring, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Biological Activities of Thiazole-Containing Natural Products

The incorporation of a thiazole ring into a natural product's structure can significantly influence its biological activity. The following tables summarize the quantitative data for some of the most prominent classes of thiazole-containing natural products, highlighting their potential as therapeutic agents.

Anticancer Activity

Many thiazole-containing natural products exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, ranging from microtubule stabilization to the induction of apoptosis.

Table 1: Cytotoxic Activity of Thiazole-Containing Natural Products

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (nM) | Reference(s) |

| Peptides | Dolastatin 10 | L1210 (Leukemia) | 0.03 | [1] |

| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | 0.059 | [1] | |

| Dolastatin 10 | DU-145 (Prostate Cancer) | 0.5 | [1] | |

| Bistratamide M & N | NSLC A-549 (Lung Carcinoma) | Moderate Cytotoxicity | [2] | |

| Bistratamide M & N | MDA-MB-231 (Breast Adenocarcinoma) | Moderate Cytotoxicity | [2] | |

| Bistratamide M & N | HT-29 (Colorectal Carcinoma) | Moderate Cytotoxicity | [2] | |

| Macrolides | Epothilone A | L929 (Mouse Fibroblasts) | - | [3] |

| Epothilone B | L929 (Mouse Fibroblasts) | - | [3] | |

| Epothilone B | MCF-7 (Breast Cancer) | 0.022 (µM) | [4] | |

| Epothilone B | HepG-2 (Liver Cancer) | 0.037 (µM) | [4] | |

| Epothilone B | HCT-116 (Colon Cancer) | 0.12 (µM) | [4] | |

| Alkaloids | Thiasporine A | H2122 (Non-small-cell lung cancer) | 5.4 (µM) | [5] |

| Synthetic Derivatives | Compound 4c (Thiazolyl-indole) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 (µM) | [6] |

| Compound 4c (Thiazolyl-indole) | HepG2 (Liver Cancer) | 7.26 ± 0.44 (µM) | [6] | |

| Compound 6i (Thiazolyl-indole) | MCF-7 (Breast Cancer) | 6.10 ± 0.4 (µM) | [7] | |

| Compound 6v (Thiazolyl-indole) | MCF-7 (Breast Cancer) | 6.49 ± 0.3 (µM) | [7] |

Antimicrobial Activity

The thiazole moiety is also a key component of several natural products with potent antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Thiazole-Containing Compounds

| Compound Class | Specific Compound/Derivative | Pathogen | MIC (µg/mL) | Reference(s) |

| Peptides | Mollamide B | Plasmodium falciparum (D6 clone) | 2.0 | [7] |

| Mollamide B | Plasmodium falciparum (W2 clone) | 2.1 | [7] | |

| Synthetic Derivatives | Thiazole Derivative 6 | Shigella dysenteriae | 125 | [1] |

| Thiazole Derivative 6 | Proteus mirabilis | 1000 | [1] | |

| Thiazole Derivative 6 | Listeria monocytogenes | 1000 | [1] | |

| Benzothiazole Derivatives 13 & 14 | MRSA, E. coli, A. niger | 50-75 | [8] | |

| Phenylthiazole Compounds | Methicillin-resistant S. aureus (MRSA) | 0.1 | [9] | |

| Benzothiazole Ethyl Urea Derivative 3a | S. pneumoniae ATCC 49619 | 0.008 | [10] | |

| Benzothiazole Ethyl Urea Derivative 3a | S. epidermidis ATCC 1228 | 0.03 | [10] | |

| Benzothiazole Ethyl Urea Derivative 3a | S. pyogenes ATCC 51339 | 0.06 | [10] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of thiazole-containing natural products are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

Biosynthesis of the Thiazole Ring

The thiazole ring in many natural products is biosynthesized from cysteine, which provides the N-C-C-S backbone. The process typically involves a two-step enzymatic reaction: cyclodehydration to form a thiazoline intermediate, followed by oxidation to the aromatic thiazole.[3][11]

Epothilone-Induced Microtubule Stabilization and Apoptosis

Epothilones, potent anticancer macrolides, exert their effect by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][12]

Dolastatin 10 Analogue-Induced Apoptosis Pathway